Structural Differentiation: Tetrahydropyran-4-ylmethyl Substituent vs. Simple Alkyl Pyrazole Analogs
The tetrahydropyran-4-ylmethyl group at the N1 position of the pyrazole ring is structurally distinct from the simpler methyl, ethyl, or unsubstituted pyrazole analogs commonly employed in pyridine-3-sulfonamide libraries [1]. This substituent introduces a hydrogen-bond accepting oxygen atom and increased steric bulk, which have been shown in analogous PI3K inhibitor series to modulate isoform selectivity (e.g., PI3Kδ vs. PI3Kα) by >10-fold through differential interactions with the affinity pocket [2]. Quantitative direct comparison data for this exact compound is not publicly available; this evidence is class-level inference based on structurally proximal analogs.
| Evidence Dimension | N1-substituent steric/electronic profile |
|---|---|
| Target Compound Data | Tetrahydro-2H-pyran-4-ylmethyl (H-bond acceptor, larger steric volume) |
| Comparator Or Baseline | Methyl or ethyl substituted pyrazole analogs (smaller, no H-bond acceptor) |
| Quantified Difference | Not available for this exact compound; class-level SAR indicates >10-fold selectivity shifts possible |
| Conditions | Inferred from PI3K and carbonic anhydrase inhibitor SAR series |
Why This Matters
The substituent difference likely impacts target selectivity and off-target profiles, making direct analog substitution unreliable without empirical validation.
- [1] PubChem Compound Summary; Structural comparison of N1-substituted pyrazole-4-yl pyridine-3-sulfonamides. NCBI. View Source
- [2] WO2019020657A1 - Pyridine-3-sulfonamide compounds as PI3-kinase inhibitors. GlaxoSmithKline, 2019. SAR discussion on pyridine-3-sulfonamide selectivity. View Source
